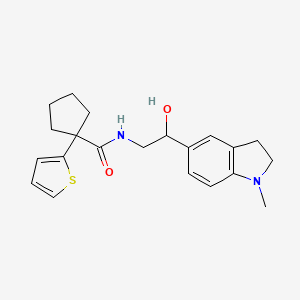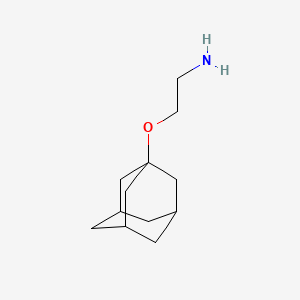
2-(1-Adamantyloxy)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Adamantyloxy)ethanamine is an organic compound that features an adamantane moiety linked to an ethanamine group via an oxygen atom. Adamantane, a highly stable and symmetrical hydrocarbon, is known for its unique cage-like structure. The incorporation of adamantane into various chemical compounds often imparts enhanced stability and lipophilicity, making such compounds valuable in diverse scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
2-(1-Adamantyloxy)ethanamine finds applications in several fields:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug delivery systems due to its stability and lipophilicity.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
Zukünftige Richtungen
The future directions in the study of “2-(1-Adamantyloxy)ethanamine” and its derivatives could involve further exploration of their synthesis, chemical reactions, and potential applications . The potential antiviral and psychotherapeutic activities of adamantane-containing amines are of substantial interest .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Adamantyloxy)ethanamine typically involves the reaction of 1-adamantanol with ethylene oxide in the presence of a strong base, such as sodium hydride, to form 2-(1-adamantyloxy)ethanol. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1-Adamantyloxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield simpler amine derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are employed under controlled conditions.
Major Products:
Oxidation: Formation of adamantane-based oxides or hydroxyl derivatives.
Reduction: Simplified amine derivatives.
Substitution: Various substituted ethanamine derivatives.
Wirkmechanismus
The mechanism of action of 2-(1-Adamantyloxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, facilitating its interaction with intracellular targets. The ethanamine group can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-Adamantylmethanamine
- 2-(1-Adamantyl)ethanamine
- 2-(3-Homoadamantyl)ethanamine
Comparison: 2-(1-Adamantyloxy)ethanamine is unique due to the presence of an oxygen atom linking the adamantane and ethanamine groups. This structural feature imparts distinct chemical and physical properties, such as increased stability and lipophilicity, compared to its analogs. The presence of the oxygen atom also influences the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Eigenschaften
IUPAC Name |
2-(1-adamantyloxy)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c13-1-2-14-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMRLTOOLLVHLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-benzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxo-N-(propan-2-yl)acetamide](/img/structure/B2719175.png)
![3-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenethylpropanamide](/img/structure/B2719176.png)
![Methyl 4-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]benzoate](/img/structure/B2719177.png)
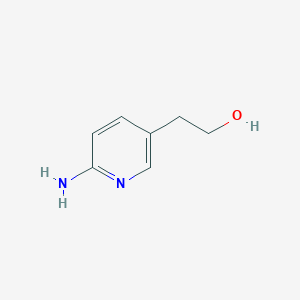
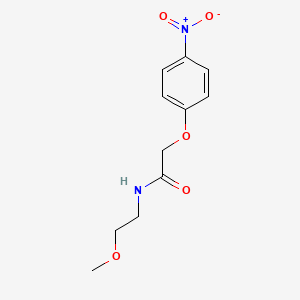
![N-(4-iodophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2719182.png)
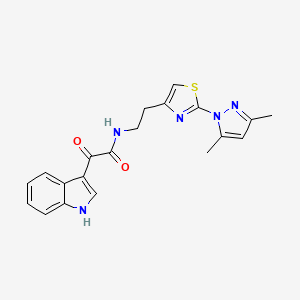
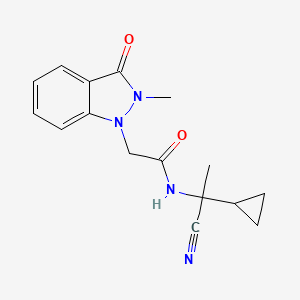
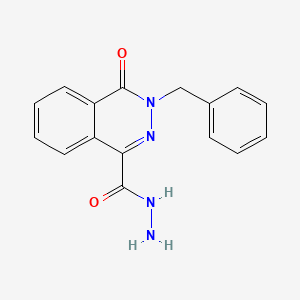
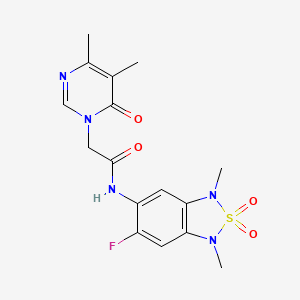
![N-(1-cyanocyclohexyl)-2-{cyclopropyl[(4-ethylphenyl)methyl]amino}acetamide](/img/structure/B2719194.png)
![5-{5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2719196.png)
![2-[4-(Pyrrolidin-1-ylmethyl)phenyl]benzonitrile](/img/structure/B2719197.png)
